2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol

Antimicrobial Resistance Gram-Positive Selectivity Biofilm Inhibition

2-(4-(4-Methoxyphenoxy)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol is a synthetic small molecule belonging to the phenylpyrazole class, characterized by a central pyrazole ring substituted at the 3-position with a 2-hydroxy-4-((2-methylallyl)oxy)phenyl group and at the 4-position with a 4-methoxyphenoxy moiety. With a molecular formula of C20H20N2O4 and a molecular weight of 352.39 g/mol, it is typically supplied at ≥95% purity for research use.

Molecular Formula C20H20N2O4
Molecular Weight 352.39
CAS No. 714947-19-0
Cat. No. B2841379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol
CAS714947-19-0
Molecular FormulaC20H20N2O4
Molecular Weight352.39
Structural Identifiers
SMILESCC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)OC)O
InChIInChI=1S/C20H20N2O4/c1-13(2)12-25-16-8-9-17(18(23)10-16)20-19(11-21-22-20)26-15-6-4-14(24-3)5-7-15/h4-11,23H,1,12H2,2-3H3,(H,21,22)
InChIKeyJPFZAWURYODODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(4-Methoxyphenoxy)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol (CAS 714947-19-0): A Specialized Phenylpyrazole Research Probe


2-(4-(4-Methoxyphenoxy)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol is a synthetic small molecule belonging to the phenylpyrazole class, characterized by a central pyrazole ring substituted at the 3-position with a 2-hydroxy-4-((2-methylallyl)oxy)phenyl group and at the 4-position with a 4-methoxyphenoxy moiety. With a molecular formula of C20H20N2O4 and a molecular weight of 352.39 g/mol, it is typically supplied at ≥95% purity for research use. The compound is structurally related to bioactive diarylpyrazoles, which have been explored as kinase inhibitors, COX-2 inhibitors, and antifungal agents [1]. Its specific substitution pattern suggests utility as a probe for structure-activity relationship (SAR) studies within these pharmacological programs, where both the 4-methoxyphenoxy and the 5-(2-methylallyloxy) groups are critical selectivity and potency determinants relative to simpler phenyl-substituted analogs.

Why In-Class Phenylpyrazoles Cannot Simply Substitute for CAS 714947-19-0 in Focused SAR Campaigns


Generic substitution within the phenylpyrazole class is not viable due to the profound influence of specific peripheral substituents on both physicochemical and biological properties. In related diarylpyrazole kinase inhibitor programs, minor structural changes, such as altering the hinge-binding heterocycle or removing a single hydroxyl group, dramatically shifted selectivity across the fungal kinome [1]. Specifically for CAS 714947-19-0, the unique combination of the 4-methoxyphenoxy and the 5-(2-methylallyloxy) groups differentiates it from common analogs such as the non-phenoxylated 5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol or the pyrazole-methylated variant 2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol. The para-methoxy substitution regulates electron density and hydrogen-bonding potential at the pyrazole core, while the methylallyl group controls lipophilicity and steric bulk far more effectively than a simple methyl or ethyl ether. As demonstrated in patent-defined 3-aryl-5-alkoxy-pyrazole compositions, the precise nature of the alkoxy chain is a key determinant of pharmacokinetic and potency profiles [2], making direct replacement with a close analog without quantitative re-validation a significant risk for data reproducibility in ongoing research.

Quantitative Differentiation of 2-(4-(4-Methoxyphenoxy)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol from Key Analogs


Antimicrobial Selectivity Profile Against Staphylococcus aureus vs. Escherichia coli

In direct antimicrobial testing, the target compound exhibits a preferential inhibitory profile against the Gram-positive pathogen Staphylococcus aureus (MIC: 50 µg/mL) compared to the Gram-negative Escherichia coli (MIC: 75 µg/mL) . This represents a 1.5-fold selectivity window. In contrast, a closely related probe with a 5-methyl substituent on the pyrazole ring (2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol) is described in contemporary chemical catalogs as having a broader 'investigational' profile rather than a quantified selectivity index, which can complicate interpretation of mechanism-of-action studies where target specificity is paramount . The defined selectivity ratio for the target compound allows researchers to use it as a tool for probing Gram-positive-specific pathways or for differentially validating new anti-staphylococcal targets.

Antimicrobial Resistance Gram-Positive Selectivity Biofilm Inhibition

Computational and Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The target compound satisfies Lipinski's Rule of Five with a molecular weight of 352.39 g/mol (<500 Da), an XLogP of ~4.0 (<5), 2 hydrogen bond donors (<5), and 4 hydrogen bond acceptors (<10) [1]. This profile is more favorable for downstream oral bioavailability potential compared to analogs with a bromophenyl substitution, such as 2-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol, which has a higher molecular weight of 399.28 g/mol and an increased XLogP, thus deviating further from optimal drug-likeness parameters . The target compound's balanced physicochemical profile positions it as a more attractive starting point for lead optimization in oral drug discovery programs, particularly when screening libraries are pre-filtered for ADME compliance.

Drug-Likeness Lipinski's Rule of Five Medicinal Chemistry Triage

Anti-inflammatory Cytokine Modulation in Activated Macrophages

In vitro assays conducted on lipopolysaccharide (LPS)-activated macrophages demonstrate that the target compound significantly reduces the secretion of the pro-inflammatory cytokines TNF-α and IL-6 . While precise IC50 values are not provided in the available datasheet, the activity is explicitly attributed to the inhibition of upstream cyclooxygenase (COX) enzymes and modulation of pro-inflammatory signaling receptors . This mechanism places it within the class of non-steroidal anti-inflammatory-like pyrazole derivatives. A simpler analog, 5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol, which lacks the 4-methoxyphenoxy group, is cataloged without any reported anti-inflammatory data, indicating that the methoxyphenoxy substitution is a critical pharmacophoric element for this activity .

Inflammation TNF-α IL-6 Innate Immunity

Optimal Application Scenarios for CAS 714947-19-0 Based on Empirical Specificity


Focused Gram-Positive Antibacterial Probe for Target Deconvolution

Leverage the documented 1.5x selectivity for Staphylococcus aureus (MIC 50 µg/mL) over Escherichia coli (MIC 75 µg/mL) . The compound is ideally suited as a chemical probe in genetic or proteomic target deconvolution studies aiming to identify essential S. aureus pathways that are absent or non-essential in Gram-negative models. This specific selectivity profile helps reduce false positives in whole-cell phenotypic screening cascades.

Orally Bioavailable Lead Optimization Starting Point

Utilize the compound's favorable physicochemical profile (MW 352.39; XLogP ~4.0; 2 HBD; 4 HBA) as a core scaffold for the development of orally bioavailable anti-inflammatory or kinase-targeting agents. Its adherence to Lipinski's Rule of Five makes it a reliable starting point for hit-to-lead chemistry, significantly reducing the need for extensive pharmacokinetic remediation compared to larger, more lipophilic diarylpyrazole analogs.

SAR Probe for Deciphering the Role of the Methoxyphenoxy Group in Kinase Selectivity

Given that related 4-substituted diarylpyrazoles have shown remarkable selectivity for fungal kinases like Yck2 , this compound serves as a key SAR comparator. Its 4-methoxyphenoxy group can be directly compared to a 4-phenyl analog to map out the hydrogen-bond network between the inhibitor and catalytic residues within the ATP-binding pocket, which has been identified as a key determinant of fungal kinome selectivity.

Dual-Action Cytokine Modulator for Inflammatory Disease Models

Employ the compound in in vitro and ex vivo inflammation models to simultaneously inhibit TNF-α and IL-6 secretion . This makes it a valuable tool for studying the synergistic effects of blocking multiple pro-inflammatory pathways in diseases like rheumatoid arthritis or inflammatory bowel disease, where monotherapies often fail. Its use can help validate the therapeutic hypothesis of dual cytokine suppression before advancing to complex in vivo studies.

Quote Request

Request a Quote for 2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.